Methyl 5-chloro-6-hydroxynicotinate
Description
Methyl 5-chloro-6-hydroxynicotinate (CAS: 316166-47-9, molecular formula: C₇H₆ClNO₃, molecular weight: 187.58 g/mol) is a substituted nicotinic acid derivative featuring a pyridine ring with chlorine at position 5, a hydroxyl group at position 6, and a methyl ester at position 3 . This compound is notable for its dual functional groups (chloro and hydroxyl), which confer unique reactivity and hydrogen-bonding capabilities.
Properties
IUPAC Name |
methyl 5-chloro-6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEWDXZTSKXQJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The structural and functional diversity of substituted nicotinates significantly impacts their physicochemical properties, reactivity, and applications. Below is a comparative analysis of Methyl 5-chloro-6-hydroxynicotinate with its structural analogs:
Structural Isomers and Positional Variants
Key Observations :
- Positional Isomerism: Switching Cl and OH positions (e.g., Methyl 6-chloro-5-hydroxynicotinate) alters hydrogen-bonding patterns and reactivity. The hydroxyl group in this compound may act as a stronger hydrogen-bond donor compared to its isomer .
- Functional Group Impact : The absence of a hydroxyl group in Methyl 6-chloronicotinate reduces polarity, making it more suitable for lipid-rich environments .
Functional Group Derivatives
Key Observations :
- Nitro vs. Hydroxyl : Nitro-substituted derivatives (e.g., Methyl 6-chloro-5-nitronicotinate) exhibit stronger electron-withdrawing effects, favoring nucleophilic aromatic substitution reactions .
- Hydroxymethyl Modification : The hydroxymethyl variant (CID 68731245) shows enhanced solubility in polar solvents due to additional hydrogen-bonding sites .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : this compound’s hydroxyl group facilitates intermolecular hydrogen bonds, influencing crystal packing and stability. Similar compounds like Methyl 6-chloronicotinate exhibit π-π stacking interactions in their crystal structures .
- Thermal Stability : Dichloro derivatives (e.g., Methyl 4,6-dichloronicotinate) generally have higher melting points due to increased molecular symmetry and halogen interactions .
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